molecular formula C15H16N2O2 B5818719 (3,5-dimethylphenyl)(2-nitrobenzyl)amine

(3,5-dimethylphenyl)(2-nitrobenzyl)amine

Cat. No.: B5818719
M. Wt: 256.30 g/mol
InChI Key: DPLNSFFNFIKLFP-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)(2-nitrobenzyl)amine is a secondary amine featuring a 3,5-dimethylphenyl group attached to a 2-nitrobenzyl moiety. The compound combines electron-donating methyl groups (on the phenyl ring) and an electron-withdrawing nitro group (on the benzyl ring), creating a unique electronic profile.

Properties

IUPAC Name

3,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-7-12(2)9-14(8-11)16-10-13-5-3-4-6-15(13)17(18)19/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLNSFFNFIKLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Key Example: N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () Activity: Inhibits photosynthetic electron transport (PET) in spinach chloroplasts (IC₅₀ ≈ 10 µM). Comparison: The 3,5-dimethylphenyl group enhances lipophilicity and PET inhibition, likely due to steric stabilization and moderate electron-donating effects. The 2-nitrobenzyl group introduces strong electron-withdrawing effects, which may alter binding affinity compared to carboxamide derivatives.
  • Crystal Structure Analog: N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () Structural Insight: The 3,5-dimethyl substituents induce asymmetric unit packing with two molecules per unit, influencing solubility and stability.

Quantitative Comparison of Key Parameters

Compound Substituents (Phenyl/Benzyl) Electronic Effects logP (Predicted) Biological Activity (IC₅₀) Source
(3,5-Dimethylphenyl)(2-nitrobenzyl)amine 3,5-dimethyl / 2-nitro Mixed (donor + withdrawer) ~3.5 Not reported Inferred
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethyl / hydroxynaphthyl Moderate donor + polar ~2.8 10 µM (PET inhibition)
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-difluoro / hydroxynaphthyl Strong withdrawer + polar ~2.1 10 µM (PET inhibition)
(3-Nitro-benzyl)-(2-nitro-phenyl)-amine 3-nitro / 2-nitro Dual withdrawer ~1.8 Not reported

Mechanistic and Functional Insights

  • PET Inhibition : Compounds with 3,5-disubstituted phenyl groups (e.g., dimethyl or difluoro) exhibit optimal PET inhibition due to balanced lipophilicity and electronic effects . The target compound’s nitro group may compete with the hydroxynaphthalene moiety in binding to photosystem II, but this requires experimental validation.
  • Molecular Docking : Substituent orientation (meta vs. para) and linker groups (amide vs. amine) critically affect binding to biological targets. For example, 3,5-dimethylphenyl derivatives show enhanced hydrophobic interactions in enzyme active sites .

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